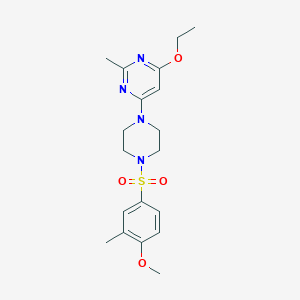![molecular formula C25H15NO3 B2488132 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102809-74-5](/img/structure/B2488132.png)
6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves various chemical reactions that provide insights into methodologies that could be adapted for synthesizing 6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. A significant method involves the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline, leading to derivatives through oxidation processes and studied by X-ray structural analysis (Aliev et al., 1997). Furthermore, cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes have been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives, providing a pathway that could be leveraged for the synthesis of the target compound (Zhao et al., 2014).
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives has been explored through various analytical techniques, including X-ray structural analysis. These studies reveal intricate details about the molecular conformation and crystal structure, essential for understanding the chemical behavior and potential applications of these compounds (Aliev et al., 1997).
Chemical Reactions and Properties
Research has demonstrated that benzo[de]isoquinoline-1,3-dione derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For example, oxidative decarbonylative coupling of aliphatic aldehydes with methacryloyl benzamides generates alkyl-substituted isoquinoline-1,3(2H,4H)-diones under metal-free conditions, illustrating the compound's versatility in chemical synthesis (Pan et al., 2017).
Physical Properties Analysis
The physical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as thermal stability and fluorescence, have been characterized using various techniques. A study combining experimental and computational approaches reported the synthesis and characterization of a derivative, highlighting its high thermal stability and significant nonlinear optical (NLO) properties, which could be indicative of the physical characteristics of this compound (Kumar et al., 2019).
Chemical Properties Analysis
The chemical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as reactivity and potential as chemosensors, have been explored. New derivatives synthesized by reacting with ethylenediamine and hydrazine exhibited high chemosensor selectivity in the determination of anions, suggesting the versatility of these compounds in chemical sensing applications (Tolpygin et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
6-benzoyl-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO3/c27-23(16-8-3-1-4-9-16)19-14-15-21-22-18(19)12-7-13-20(22)24(28)26(25(21)29)17-10-5-2-6-11-17/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPMWWJPXHCQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)


![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-[(4-methylphenyl)methyl]-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2488063.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}propane-1-sulfonamide](/img/structure/B2488066.png)


